molecular formula C12H14O2 B15321247 4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one

4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one

Cat. No.: B15321247
M. Wt: 190.24 g/mol
InChI Key: OQSWCVRBDZMAJQ-ONEGZZNKSA-N
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Description

4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one is a furan derivative characterized by a furan ring substituted with a 2-methylcyclopropyl group and a butenone side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one typically involves aldol condensation reactions. One common method starts with furfural or 5-hydroxymethylfurfural, which undergoes condensation with appropriate ketones under basic conditions to form the desired furanic enone . The reaction conditions often include the use of catalysts such as triflic acid or aluminum chloride to facilitate the formation of the enone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the scalability of the aldol condensation process makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furanones, saturated ketones, alcohols, and various substituted furan derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one involves its interaction with various molecular targets. The furan ring’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially disrupting cellular processes. The enone moiety can also participate in Michael addition reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one is unique due to the presence of the 2-methylcyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other furanic enones and may contribute to its specific applications and properties .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(E)-4-[5-(2-methylcyclopropyl)furan-2-yl]but-3-en-2-one

InChI

InChI=1S/C12H14O2/c1-8-7-11(8)12-6-5-10(14-12)4-3-9(2)13/h3-6,8,11H,7H2,1-2H3/b4-3+

InChI Key

OQSWCVRBDZMAJQ-ONEGZZNKSA-N

Isomeric SMILES

CC1CC1C2=CC=C(O2)/C=C/C(=O)C

Canonical SMILES

CC1CC1C2=CC=C(O2)C=CC(=O)C

Origin of Product

United States

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